molecular formula C22H19F3N2OS2 B2724055 3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-98-7

3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2724055
CAS RN: 877652-98-7
M. Wt: 448.52
InChI Key: DCHRUYVQYDQANI-UHFFFAOYSA-N
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Description

The compound “3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups, including a phenethyl group, a trifluoromethyl group, a benzyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one group .

Scientific Research Applications

Synthesis and Structural Modifications

Research has demonstrated various methods for synthesizing derivatives of 3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, highlighting the compound's versatility in chemical synthesis. Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with positionally isomeric thienopyrimidinones and benzo isosteres, indicating the significance of sulfur atom positioning on biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Potential Biological Activities

The synthesis and study of these compounds shed light on their potential for various biological applications. For instance, Hassaneen et al. (2003) investigated a new series of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, exploring their potential biological activities through structural modifications (Hassaneen & Abdallah, 2003).

Physicochemical Properties

The research also extends to the study of the physicochemical properties of these compounds. For example, the study of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols by Wang et al. (2012) highlights the use of thieno[3,2-d]pyrimidin derivatives for the development of highly sensitive detection techniques in chemical and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2OS2/c23-22(24,25)17-8-6-16(7-9-17)14-30-21-26-18-11-13-29-19(18)20(28)27(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRUYVQYDQANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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